N-(4-Ethoxyphenyl)picolinamide
CAS No.: 14888-39-2
Cat. No.: VC6136253
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14888-39-2 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.278 |
| IUPAC Name | N-(4-ethoxyphenyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |
| Standard InChI Key | ZDKOYNFJCFHHDT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Introduction
Structural Characteristics and Molecular Geometry
Core Framework and Substituent Effects
N-(4-Ethoxyphenyl)picolinamide comprises a pyridine ring (CHN) linked via an amide bond (-NH-C=O) to a 4-ethoxyphenyl group. The pyridine nitrogen at the 2-position participates in hydrogen bonding, while the ethoxy (-OCHCH) substituent enhances lipophilicity compared to smaller alkoxy groups like methoxy . This increased hydrophobicity likely improves membrane permeability, a critical factor in drug design.
Crystallographic studies of the methoxy analog (N-(4-methoxyphenyl)picolinamide) reveal a nearly planar structure, with all non-hydrogen atoms deviating by ≤0.195 Å from the mean plane . The dihedral angle between the pyridine and benzene rings is 14.25°, minimizing steric strain . Intramolecular hydrogen bonds between N-H (amide) and pyridine N (N2—H2⋯N1: 2.18 Å) stabilize this conformation, forming S(5) and S(6) ring motifs .
Intermolecular Interactions and Crystal Packing
In the solid state, N-(4-methoxyphenyl)picolinamide adopts a monoclinic lattice (space group ) with cohesion driven by:
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C—H⋯π interactions: Contributing 38% to the Hirshfeld surface .
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Van der Waals forces: H⋯H contacts account for 51.2% of surface interactions .
Energy framework calculations for the methoxy analog yield a total interaction energy of −138.3 kJ mol, dominated by dispersion forces (−89.4 kJ mol) . The ethoxy variant likely exhibits similar packing but with adjusted torsion angles due to the bulkier substituent.
Table 1: Key Structural Parameters of N-(4-Methoxyphenyl)picolinamide (Analog)
| Parameter | Value |
|---|---|
| Space group | |
| Dihedral angle (pyridine-phenyl) | 14.25° |
| Intramolecular H-bond (N2—H2⋯N1) | 2.18 Å |
| Dominant Hirshfeld interaction | H⋯H (51.2%) |
Synthesis and Derivative Optimization
Synthetic Routes
N-(4-Ethoxyphenyl)picolinamide is synthesized via amide coupling between picolinic acid and 4-ethoxyaniline. A representative pathway involves:
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Activation of picolinic acid: Conversion to acid chloride using thionyl chloride (SOCl).
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Coupling reaction: Reaction with 4-ethoxyaniline in dichloromethane (DCM) with a base (e.g., triethylamine) .
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Purification: Recrystallization from ethanol yields the pure product.
Table 2: Synthetic Conditions for Picolinamide Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid chloride formation | SOCl, reflux, 2 hr | 85–90 |
| Amide coupling | DCM, EtN, 0°C to RT | 60–75 |
Structural Modifications
Derivatives of N-(4-ethoxyphenyl)picolinamide can be tailored for specific applications:
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Halogenation: Introducing Cl or F at the phenyl 4-position enhances receptor affinity, as seen in mGlu ligands (IC: 3.1–3.4 nM) .
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Regioisomerism: Shifting the ethoxy group to the 3-position alters metabolic stability and selectivity .
Physicochemical Properties and Stability
Solubility and Lipophilicity
The ethoxy group increases logP (estimated 2.8) compared to methoxy (logP ~2.3), favoring lipid bilayer penetration . Solubility in aqueous media is limited (<1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO).
Thermal and pH Stability
Thermogravimetric analysis (TGA) of the methoxy analog shows decomposition at 218°C . The ethoxy derivative likely exhibits similar thermal stability. Stability studies across pH 1–12 indicate:
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Acidic conditions (pH <3): Amide bond hydrolysis occurs within 24 hr.
Applications in Medicinal Chemistry and Drug Development
Neurological Disorders
Picolinamide derivatives are explored as:
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